Cholesterol phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

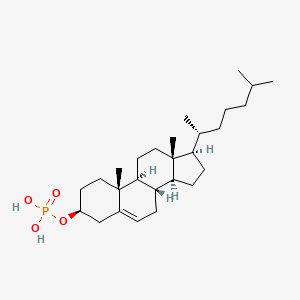

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47O4P/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H2,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTXVDFKYBVTKR-DPAQBDIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963050 |

Source

|

| Record name | Cholest-5-en-3-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-16-1 |

Source

|

| Record name | Cholesteryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cholesterol Phosphate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol phosphate (B84403), a phosphorylated derivative of cholesterol, is a molecule of significant interest in biomedical research. Its structural similarity to cholesterol, coupled with the presence of a phosphate group, suggests potential roles in cellular signaling, membrane structure, and as a tool for developing novel therapeutic delivery systems. This technical guide provides a comprehensive overview of the chemical synthesis of cholesterol phosphate, detailing experimental protocols, purification methods, and characterization techniques. Furthermore, it explores the established roles of cholesterol in key signaling pathways, such as Hedgehog and lipid raft-mediated signaling, providing a framework for investigating the specific functions of this compound in these contexts.

Introduction

Cholesterol is an essential lipid in animal cell membranes, playing a crucial role in maintaining membrane fluidity and integrity. It is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] The phosphorylation of cholesterol to yield this compound introduces a negatively charged phosphate group, significantly altering its physicochemical properties. This modification is hypothesized to modulate its interaction with proteins and its localization within cellular membranes, potentially influencing a variety of signaling cascades.

This guide details a robust method for the chemical synthesis of this compound, enabling researchers to produce this valuable compound for a range of research applications, from biophysical studies of model membranes to cellular assays aimed at elucidating its biological function.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the phosphorylation of cholesterol using a suitable phosphorylating agent. A common and effective method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base.[2][3][4]

Experimental Protocol: Phosphorylation of Cholesterol using Phosphorus Oxychloride

This protocol is based on established methods for the phosphorylation of alcohols, adapted for cholesterol.[5][6]

Materials:

-

Cholesterol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Dowex® 50WX8 sodium form resin (or similar cation exchange resin)

-

Silica (B1680970) gel for column chromatography

Reaction Scheme:

Caption: General reaction scheme for the synthesis of cholesteryl phosphate.

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cholesterol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Phosphorylation: Slowly add phosphorus oxychloride (1.5 equivalents), dissolved in anhydrous DCM, to the stirred solution at 0 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Quenching: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound is purified by column chromatography on silica gel.[7][8]

Protocol:

-

Column Preparation: A silica gel column is packed using a slurry of silica in a non-polar solvent such as hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol. The polarity is gradually increased to first elute any unreacted cholesterol and then the more polar this compound.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Table 1: Typical Reaction Conditions and Yield for Cholesterol Phosphorylation

| Parameter | Condition | Yield (%) | Reference(s) |

| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | 60-80 | Adapted from[2][5] |

| Base | Pyridine, Triethylamine | ||

| Solvent | Anhydrous Dichloromethane (DCM) | ||

| Temperature | 0 °C to room temperature | ||

| Reaction Time | 12-24 hours | ||

| Purification | Silica gel column chromatography |

Note: The yield can vary depending on the specific reaction conditions and the scale of the synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will confirm the presence of the cholesterol backbone. ¹³C NMR: The carbon NMR spectrum provides further confirmation of the cholesterol structure. ³¹P NMR: Phosphorus-31 NMR is a crucial technique for confirming the presence of the phosphate group.[9][10][11] The chemical shift of the phosphorus nucleus is indicative of its chemical environment.

Table 2: Expected ³¹P NMR Chemical Shift for this compound

| Compound | Solvent | Chemical Shift (δ) ppm | Reference(s) |

| This compound | CDCl₃ | ~ 0-5 | Estimated based on similar phosphate esters |

Note: The exact chemical shift can be influenced by the solvent, pH, and the presence of counter-ions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized this compound, confirming its identity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

Role in Signaling Pathways

While the direct role of this compound in signaling is an active area of research, the well-established functions of cholesterol provide a strong foundation for investigation.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and tissue homeostasis.[12][13][14] Cholesterol plays a direct role in this pathway by binding to and activating the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[15][16] The introduction of a phosphate group could potentially modulate the interaction of cholesterol with SMO or other proteins in the pathway.

Caption: Simplified Hedgehog signaling pathway highlighting the role of cholesterol.

Lipid Rafts and Signal Transduction

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins.[17][18][19] These domains serve as platforms for signal transduction by concentrating signaling molecules.[20][21] Cholesterol is essential for the formation and stability of lipid rafts. The introduction of a charged phosphate group in this compound could alter its partitioning into lipid rafts and thereby influence the signaling pathways that are dependent on these structures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phosphoacetylcholinesterase: toxicity of phosphorus oxychloride to mammals and insects that can be attributed to selective phosphorylation of acetylcholinesterase by phosphorodichloridic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 12. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholesterol modification of Hedgehog family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of Cholesterol Homeostasis by Hedgehog Signaling in Osteoarthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lipid raft - Wikipedia [en.wikipedia.org]

- 19. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The ins and outs of lipid rafts: functions in intracellular cholesterol homeostasis, microparticles, and cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Cholesteryl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl phosphate (B84403), a phosphorylated derivative of cholesterol, is a molecule of significant interest in the fields of biochemistry, cell biology, and drug delivery. Its amphipathic nature, combining the rigid sterol backbone of cholesterol with a hydrophilic phosphate headgroup, imparts unique chemical and physical properties that influence its role in biological membranes and its potential as a component in novel therapeutic formulations. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of cholesteryl phosphate, details on its synthesis and analysis, and insights into its biological significance. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Chemical Properties

Cholesteryl phosphate is characterized by the esterification of the 3-beta hydroxyl group of cholesterol with phosphoric acid. This modification dramatically alters the molecule's polarity and chemical reactivity compared to its parent molecule, cholesterol.

| Property | Value | Reference |

| Chemical Name | cholesteryl dihydrogenphosphate | [1] |

| Synonyms | 3β-Phosphonooxy-cholesten-(5), Cholesteryl-dihydrogenphosphat | [1] |

| CAS Number | 4358-16-1 | [1] |

| Molecular Formula | C27H47O4P | [1] |

| Molecular Weight | 466.64 g/mol | [1] |

| pKa | The pKa of the phosphate group in monoalkyl phosphates is generally low. For instance, the first pKa of phosphoric acid is around 2.2, and in molecules like phospholipids (B1166683), it is also in the low single digits.[2] While a specific experimental value for cholesteryl phosphate is not readily available, it is expected to be acidic, with the first pKa of the phosphate group being low, ensuring it is negatively charged at physiological pH. |

Physical Properties

The physical properties of cholesteryl phosphate are largely dictated by its amphipathic structure. The large, hydrophobic cholesterol tail dominates its behavior in nonpolar environments, while the charged phosphate group governs its interactions in aqueous media.

| Property | Value | Reference |

| Melting Point | Not definitively reported for pure cholesteryl phosphate. Cholesteryl esters, in general, exhibit complex phase behavior with melting points that are dependent on the nature of the esterified group.[3] | |

| Solubility | Water: Poorly soluble. Cholesterol itself has a water solubility of less than 0.002 mg/mL.[4] The addition of the phosphate group increases its interaction with water, but the large hydrophobic sterol core remains dominant. Organic Solvents: Soluble in organic solvents such as chloroform (B151607) and methanol (B129727). For acidic lipids like cholesteryl phosphate, solubility in chloroform can be enhanced by the addition of a small percentage of methanol and water.[5][6][7] | |

| Critical Micelle Concentration (CMC) | A specific CMC value for pure cholesteryl phosphate is not readily available in the literature. The CMC is the concentration above which amphiphiles self-assemble into micelles.[8] The presence of cholesterol in phospholipid membranes can influence their CMC.[9][10] Given its amphipathic nature, cholesteryl phosphate is expected to form micelles in aqueous solutions. The determination of its CMC would require experimental techniques such as fluorescence spectroscopy or light scattering.[9][10] | |

| Calculated Physical Properties | Vapor Pressure: 1.84E-14 mmHg at 25°CBoiling Point: 569.6°C at 760 mmHgFlash Point: 298.3°CDensity: 1.11 g/cm³LogP: 7.50570 | [1] |

Biological Significance and Signaling

Cholesteryl phosphate, as a structural analog of cholesterol and a phosphorylated lipid, is implicated in various biological processes, primarily related to membrane dynamics and cellular signaling. While direct signaling pathways involving cholesteryl phosphate are still under investigation, its influence can be inferred from the known roles of cholesterol and other phosphorylated lipids like phosphatidic acid.

Cholesterol is a critical component of mammalian cell membranes, where it modulates fluidity, permeability, and the organization of lipid rafts.[4] These rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. By virtue of its phosphate group, cholesteryl phosphate can interact with proteins that have phosphate-binding domains.[11] The interaction of such lipids with proteins can be influenced by the presence of cholesterol in the membrane.[1]

Logical Workflow for Investigating Cholesteryl Phosphate's Role in Signaling

The following diagram illustrates a logical workflow for studying the potential signaling roles of cholesteryl phosphate.

References

- 1. Cholesterol affects the binding of proteins to phosphatidic acid without influencing its ionization properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - The Role of Cholesterol in Cell Signaling - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 5. researchgate.net [researchgate.net]

- 6. avantiresearch.com [avantiresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

role of cholesterol phosphate in lipid bilayer structure

An In-depth Technical Guide on the Role of Cholesterol Phosphate (B84403) in Lipid Bilayer Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol is a cornerstone of animal cell membrane architecture, critically regulating its fluidity, stability, and permeability. The introduction of a phosphate group to cholesterol, forming cholesteryl phosphate (CP), adds a new dimension to its biophysical properties, primarily through the introduction of a negative charge at the membrane interface. This modification is anticipated to significantly alter its interaction with neighboring lipids and membrane-associated proteins. This technical guide provides a comprehensive overview of the role of cholesteryl phosphate in the structure of lipid bilayers. It details the synthesis of CP, outlines key experimental protocols for its characterization within model membranes, and presents quantitative data, using cholesterol sulfate (B86663) (CS) as a close analog to elucidate the effects of a negatively charged sterol headgroup. Furthermore, this guide includes visualizations of synthetic and experimental workflows to aid in research design and execution.

Introduction

The lipid bilayer is a dynamic and complex environment, and its composition dictates its physical properties and biological functions. Cholesterol, an amphipathic molecule, intercalates between phospholipids, inducing a liquid-ordered (l_o) phase, which is characterized by a high degree of acyl chain order while maintaining lateral mobility. This "condensing effect" of cholesterol is crucial for the formation of lipid rafts, platforms for cellular signaling and protein trafficking.

Cholesteryl phosphate (CP) is a derivative of cholesterol where the hydroxyl headgroup is esterified with a phosphate group. This modification imparts a net negative charge at physiological pH, transforming the weakly amphipathic cholesterol into a more distinctly anionic lipid. This change is expected to influence its orientation and depth of insertion within the bilayer, as well as its interactions with ions, water, and proteins at the membrane surface. Understanding the unique contributions of CP to membrane structure is pivotal for designing novel drug delivery systems, such as triggered-release liposomes, and for elucidating its potential, though currently underexplored, role in cell biology.

Synthesis of Cholesteryl Phosphate

The synthesis of cholesteryl phosphate can be achieved through the phosphorylation of cholesterol. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base.

Experimental Protocol: Synthesis of Cholesteryl Phosphate

This protocol is adapted from methodologies for the synthesis of cholesterol derivatives[1].

Materials:

-

Cholesterol

-

Anhydrous pyridine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate solution (aqueous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve cholesterol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

-

Phosphorylation: Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol to yield pure cholesteryl phosphate.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Role in Lipid Bilayer Structure: A Comparative Analysis

Direct and comprehensive quantitative data comparing the biophysical effects of cholesteryl phosphate and cholesterol on lipid bilayers are limited in the literature. However, studies on cholesterol sulfate (CS), which also possesses a negatively charged headgroup, provide valuable insights into the likely effects of CP.

A comparative study on dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes revealed significant differences between cholesterol (CH) and cholesterol sulfate (CS)[2].

Data Presentation: Cholesterol vs. Cholesterol Sulfate in DMPC Bilayers

| Biophysical Parameter | DMPC with 30 mol% Cholesterol | DMPC with 30 mol% Cholesterol Sulfate | Key Inference for Cholesteryl Phosphate |

| Lamellar Repeat Distance (Å) | 64 ± 2 | 147 ± 4 | The charged headgroup leads to greater inter-bilayer repulsion and water retention. |

| Bound Water Molecules per Sterol | ~1 | ~13 | The phosphate group is expected to be significantly more hydrated than the hydroxyl group. |

| Membrane Ordering (²H-NMR) | High ordering effect | Less ordering than cholesterol at high temperatures; more disordering at low temperatures | CP may have a less pronounced ordering effect than cholesterol and could disrupt packing in the gel phase. |

| Zeta Potential (mV) | Near-neutral | Significantly negative | CP will impart a negative surface charge to the membrane. |

Data sourced from[2].

These data suggest that the introduction of a phosphate group on cholesterol will have several key consequences for lipid bilayer structure:

-

Increased Hydration and Inter-bilayer Spacing: The highly hydrated phosphate group, along with electrostatic repulsion between adjacent bilayers, will lead to a significant increase in the lamellar repeat distance in multilamellar vesicles[2].

-

Altered Membrane Order: While cholesterol is known to increase the order of phospholipid acyl chains, the bulky and charged phosphate group of CP may lead to a less efficient packing compared to cholesterol, potentially resulting in a lower ordering effect in the liquid-crystalline phase and a greater disruption of the gel phase[2].

-

Negative Surface Charge: The phosphate group will confer a negative zeta potential to the membrane surface, which will influence interactions with ions, charged molecules, and proteins.

Experimental Protocols for Characterization

A variety of biophysical techniques can be employed to characterize the effects of cholesteryl phosphate on lipid bilayer properties.

Preparation of Liposomes Containing Cholesteryl Phosphate

The thin-film hydration method followed by extrusion is a standard procedure for preparing unilamellar liposomes with a defined size distribution.

Materials:

-

Primary phospholipid (e.g., DOPC, POPC, DPPC)

-

Cholesterol or Cholesteryl Phosphate

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: The desired amounts of phospholipid and cholesterol/cholesteryl phosphate are dissolved in a chloroform/methanol mixture in a round-bottom flask. The solvent is then removed by rotary evaporation to form a thin lipid film on the flask wall.

-

Hydration: The lipid film is hydrated with the aqueous buffer. The hydration temperature should be above the main phase transition temperature (T_m) of the lipids. This process forms multilamellar vesicles (MLVs).

-

Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane of a defined pore size using an extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Biophysical Characterization Techniques

-

Objective: To determine the main phase transition temperature (T_m) and enthalpy (ΔH) of the lipid bilayer.

-

Methodology: A liposome suspension is heated at a constant rate, and the heat flow required to raise its temperature is measured relative to a reference. The T_m is the temperature at which the peak of the endothermic transition occurs. The area under the peak corresponds to the enthalpy of the transition.

-

Objective: To measure membrane fluidity (or order).

-

Methodology: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the lipid bilayer. The probe is excited with polarized light, and the polarization of the emitted light is measured. The fluorescence anisotropy is calculated from these measurements. A higher anisotropy value corresponds to a more ordered (less fluid) membrane, as the rotational motion of the probe is more restricted.

-

Objective: To obtain detailed information about the structure, dynamics, and orientation of lipids in the bilayer.

-

Methodology: Solid-state ²H-NMR of deuterium-labeled lipids can provide information on the acyl chain order parameter (S_CD). ³¹P-NMR can be used to study the headgroup region and the overall phase of the lipid assembly.

-

Objective: To determine the surface charge of the liposomes.

-

Methodology: The electrophoretic mobility of the liposomes in an applied electric field is measured. The zeta potential is then calculated from the electrophoretic mobility. This is particularly relevant for CP-containing membranes due to the negative charge of the phosphate group.

Potential Signaling Roles

While the direct involvement of cholesteryl phosphate in endogenous signaling pathways is not yet established, the presence of a phosphate group suggests potential interactions with proteins that recognize anionic lipids, such as phosphatidic acid or phosphatidylserine. The localized negative charge provided by CP could serve as a docking site for proteins containing basic amino acid residues.

In engineered systems, cholesterol phosphate derivatives have been utilized for triggered-release liposomes. For instance, stable anionic liposomes composed of this compound derivatives and dioleoylphosphatidylethanolamine (DOPE) can be destabilized by phosphatase-catalyzed removal of the phosphate group, leading to the release of encapsulated contents[1]. These systems can also be sensitive to calcium concentrations, suggesting a role for CP in modulating membrane responses to divalent cations[1].

Conclusion

Cholesteryl phosphate represents a functionally modified form of cholesterol that introduces a significant negative charge at the lipid bilayer interface. While direct experimental data on its biophysical effects are still emerging, studies on the analogous molecule, cholesterol sulfate, suggest that CP will increase membrane hydration and inter-bilayer repulsion, potentially decrease the ordering effect compared to cholesterol, and create a negatively charged surface. These properties make CP a molecule of interest for the development of advanced drug delivery systems and warrant further investigation into its potential roles in biological membranes. The experimental protocols and comparative data presented in this guide provide a framework for researchers to explore the unique contributions of cholesteryl phosphate to lipid bilayer structure and function.

References

- 1. This compound derivatives: synthesis and incorporation into a phosphatase and calcium-sensitive triggered release liposome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effects of cholesterol and cholesterol sulfate on hydration and ordering of dimyristoylphosphatidylcholine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

investigating cholesterol phosphate as a potential signaling molecule

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholesterol, a fundamental component of mammalian cell membranes, is crucial for maintaining membrane fluidity, permeability, and the organization of lipid rafts.[1][2][3] While its role as a structural lipid and a precursor for steroid hormones and bile acids is well-established, its direct participation in signal transduction is an evolving field of study.[4][5] Concurrently, the addition and removal of phosphate (B84403) groups (phosphorylation) is a ubiquitous mechanism for regulating protein function and signal transduction.[6][7][8] This guide explores the nascent and intriguing concept of cholesterol phosphate as a potential signaling molecule.

Currently, this compound is not recognized as a canonical signaling molecule. Its endogenous presence and specific signaling pathways remain to be elucidated. However, synthetic this compound derivatives have been successfully created and utilized in experimental systems, primarily for triggered-release liposomes in drug delivery.[9] This demonstrates the chemical feasibility and stability of such a molecule. This whitepaper serves as a technical guide for researchers and drug development professionals interested in investigating the potential signaling roles of this compound. It outlines hypothetical signaling paradigms, detailed experimental protocols for its study, and methods for data analysis and visualization.

Hypothetical Signaling Paradigms for this compound

Given the established roles of both cholesterol and phosphorylation in cellular signaling, we can propose several hypothetical mechanisms through which this compound could exert its effects.

1.1. Modulator of Protein-Membrane Interactions

Cholesterol is known to influence the binding of proteins to membranes.[10] The addition of a negatively charged phosphate headgroup could significantly alter these interactions. A kinase could phosphorylate cholesterol within the membrane, creating a localized pool of this compound. This phosphorylated form could then act as a specific binding site for effector proteins containing phosphate-binding domains, recruiting them to the membrane and initiating downstream signaling cascades.

1.2. Allosteric Regulator of Membrane Proteins

Cholesterol can directly bind to and regulate the function of transmembrane proteins, such as ion channels and receptors.[11][12] Phosphorylation of cholesterol could alter its binding affinity or conformational impact on these proteins, thereby modulating their activity. For instance, the phosphorylation state of cholesterol in the vicinity of a receptor could influence ligand binding or receptor dimerization.

1.3. Precursor to Other Signaling Molecules

This compound could serve as a substrate for other enzymes, such as phospholipases or phosphatases, to generate further downstream signaling molecules. The controlled enzymatic modification of this compound could create a cascade of novel lipid messengers.

A potential signaling pathway is visualized below.

Experimental Protocols for Investigation

A systematic investigation of this compound requires robust methodologies for its synthesis, detection, and functional characterization.

2.1. Synthesis and Purification of this compound

The synthesis of this compound derivatives has been previously described.[9] A general protocol involves the phosphorylation of cholesterol using a suitable phosphorylating agent.

Methodology:

-

Phosphorylation: React cholesterol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in an anhydrous solvent (e.g., pyridine) at a controlled temperature.

-

Quenching: Quench the reaction by the slow addition of water or a buffer solution to hydrolyze any remaining phosphorylating agent.

-

Extraction: Extract the this compound into an organic solvent phase (e.g., chloroform/methanol mixture).

-

Purification: Purify the crude product using column chromatography on a silica (B1680970) gel matrix. Elute with a solvent gradient (e.g., chloroform/methanol/water) to separate this compound from unreacted cholesterol and byproducts.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14]

2.2. Detection and Quantification in Biological Samples

Developing sensitive and specific methods to detect and quantify this compound in cells and tissues is critical.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Lipid Extraction: Extract total lipids from cell pellets or tissue homogenates using a modified Folch or Bligh-Dyer method.[15]

-

Internal Standard: Spike the sample with a known amount of a synthesized isotopic-labeled this compound (e.g., D7-cholesterol phosphate) to serve as an internal standard for accurate quantification.

-

Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography.

-

Mass Spectrometry Analysis: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the parent ion of this compound to a specific fragment ion.

-

Quantification: Calculate the concentration of endogenous this compound by comparing its peak area to that of the internal standard.

2.3. Protein-Cholesterol Phosphate Interaction Assays

To identify proteins that specifically bind to this compound, several in vitro assays can be employed.

Methodology: Liposome (B1194612) Co-sedimentation Assay [16]

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a defined molar ratio of a carrier phospholipid (e.g., phosphatidylcholine), and either cholesterol or this compound.

-

Incubation: Incubate the prepared liposomes with a purified protein of interest or a cellular lysate.

-

Centrifugation: Pellet the liposomes and any bound proteins by ultracentrifugation.

-

Analysis: Carefully separate the supernatant (unbound proteins) from the pellet (liposomes and bound proteins). Analyze both fractions by SDS-PAGE and Western blotting or Coomassie staining.

-

Interpretation: An enrichment of the protein in the pellet fraction of this compound-containing liposomes compared to control liposomes suggests a specific interaction.

Quantitative Data from Interaction Studies

The binding affinity (Kd) can be determined by varying the concentration of liposomes and quantifying the amount of bound protein.[16]

| Assay Type | Parameter Measured | Typical Range for Lipid-Protein Interactions | Reference |

| Liposome Co-sedimentation | Binding Specificity | Qualitative (Enrichment in pellet) | [16] |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 10 nM - 100 µM | N/A |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS | 1 µM - 500 µM | N/A |

Note: Typical ranges are provided for general lipid-protein interactions and would need to be determined empirically for this compound.

2.4. Cellular Assays to Probe Function

To understand the functional consequences of this compound signaling, cell-based experiments are essential.

Methodology: Cellular Reporter Assay

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) in standard conditions.

-

Transfection: Co-transfect cells with a reporter plasmid (e.g., containing a luciferase gene under the control of a specific response element like SRE) and a plasmid expressing a candidate this compound-binding protein.

-

Treatment: Treat the cells with exogenous, cell-permeable this compound derivatives or stimulate a pathway hypothesized to produce endogenous this compound.

-

Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Interpretation: An increase or decrease in reporter activity in response to this compound suggests its involvement in regulating the specific signaling pathway.

Visualization of Experimental Workflows

A logical workflow is crucial for the systematic investigation of this compound.

Concluding Remarks

The investigation of this compound as a signaling molecule represents a pioneering area of research at the intersection of lipid biology and signal transduction. While direct evidence for its endogenous role is currently lacking, the chemical principles and the vast signaling repertoire of both cholesterol and phosphate-containing molecules provide a strong rationale for its exploration. The experimental frameworks and hypothetical models presented in this guide offer a comprehensive starting point for researchers aiming to unravel the potential functions of this novel lipid derivative. Success in this endeavor could unveil new signaling paradigms and provide innovative targets for therapeutic intervention in diseases where cholesterol metabolism and signaling are dysregulated.

References

- 1. Cholesterol | BioNinja [old-ib.bioninja.com.au]

- 2. study.com [study.com]

- 3. ck12.org [ck12.org]

- 4. Cholesterol signaling - Wikipedia [en.wikipedia.org]

- 5. Item - The Role of Cholesterol in Cell Signaling - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 6. Regulation of three key enzymes in cholesterol metabolism by phosphorylation/dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound derivatives: synthesis and incorporation into a phosphatase and calcium-sensitive triggered release liposome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholesterol affects the binding of proteins to phosphatidic acid without influencing its ionization properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Cholesterol in Activating a Key Cellular Signaling Pathway – Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]

- 12. Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. molbiolcell.org [molbiolcell.org]

The Enigmatic Molecule: Early Research and Synthetic Pathways of Cholesterol Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cholesterol and its metabolic pathways has been a cornerstone of biochemical and medical research for over a century. While the roles of cholesterol in membrane structure, steroid hormone synthesis, and cardiovascular disease are well-established, the history and biological significance of its phosphorylated derivative, cholesteryl phosphate (B84403) (also known as cholesterol phosphate), remain a more specialized and enigmatic area of investigation. This technical guide delves into the early research surrounding the concept of cholesterol phosphorylation, focusing on the chemical synthesis of cholesteryl phosphate and the nascent hypotheses regarding its potential physiological functions that emerged in the latter part of the 20th century.

Unlike the well-documented discoveries of major metabolic pathways, the in vivo identification and characterization of endogenous cholesteryl phosphate have not followed a clear historical trajectory. The term "cholesterol phosphorylation" in much of the scientific literature refers to the phosphorylation of enzymes that regulate the cholesterol biosynthesis pathway, rather than the direct phosphorylation of the cholesterol molecule itself. However, the chemical synthesis of cholesteryl phosphate has been achieved, and subsequent studies have explored its potential biological activities, hinting at a role in cellular processes.

This guide provides a comprehensive overview of the synthetic methodologies for preparing cholesteryl phosphate, details the analytical techniques available during the period of its early investigation, and summarizes the initial hypotheses regarding its function, offering a valuable resource for researchers interested in the chemistry and potential biology of this intriguing molecule.

I. Chemical Synthesis of Cholesteryl Phosphate: Experimental Protocols

The primary route to obtaining cholesteryl phosphate for research purposes has been through chemical synthesis. The following protocols are based on established methods for the phosphorylation of cholesterol, providing a foundation for its preparation in a laboratory setting.

A. Synthesis of Cholesteryl Dichlorophosphate (B8581778)

This method involves the reaction of cholesterol with phosphorus oxychloride.

Materials:

-

Cholesterol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (B92270) (anhydrous)

-

Dry benzene (B151609) or other suitable inert solvent

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

-

Dissolve cholesterol in a minimal amount of dry benzene or other inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of phosphorus oxychloride in the same solvent to the cooled cholesterol solution with continuous stirring. The molar ratio of cholesterol to POCl₃ should be approximately 1:1.2 to ensure complete reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute aqueous pyridine solution while keeping the flask in the ice bath.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude cholesteryl dichlorophosphate.

B. Hydrolysis to Cholesteryl Phosphate

The dichlorophosphate is then hydrolyzed to the desired cholesteryl phosphate.

Materials:

-

Crude cholesteryl dichlorophosphate

-

Aqueous acetone (B3395972) or another suitable solvent system for hydrolysis

-

pH meter

-

Sodium hydroxide (B78521) or other base for pH adjustment

Procedure:

-

Dissolve the crude cholesteryl dichlorophosphate in aqueous acetone.

-

Stir the solution at room temperature and monitor the hydrolysis, which can take several hours. The pH of the solution will decrease as hydrochloric acid is liberated.

-

Maintain the pH of the solution in the neutral to slightly basic range by the careful addition of a dilute sodium hydroxide solution.

-

Once the hydrolysis is complete (as indicated by a stable pH and TLC analysis), acidify the solution to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the cholesteryl phosphate into a suitable organic solvent such as chloroform (B151607) or ether.

-

Wash the organic extract with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude cholesteryl phosphate.

-

The crude product can be further purified by recrystallization or column chromatography.

Diagram of Synthetic Workflow

Cholesterol Phosphate in Artificial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol phosphate (B84403), a phosphorylated derivative of cholesterol, is emerging as a critical component in the design and functionalization of artificial cell membranes. Its unique physicochemical properties, distinct from those of cholesterol, offer novel opportunities for creating stable, responsive, and targeted drug delivery systems. This technical guide provides an in-depth analysis of the function of cholesterol phosphate in artificial cell membranes, including liposomes and bilayers. It details experimental protocols for its synthesis and incorporation into membranes, presents quantitative biophysical data, and explores its role in triggered-release mechanisms.

Introduction

Artificial cell membranes, particularly liposomes, are extensively utilized as models for biological membranes and as vehicles for drug delivery. The incorporation of sterols, most commonly cholesterol, is crucial for modulating membrane fluidity, stability, and permeability. This compound introduces a negatively charged phosphate headgroup to the sterol structure, imparting unique characteristics to the artificial membrane. This guide elucidates the multifaceted functions of this compound, providing a comprehensive resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound is a critical first step for its application in artificial membranes. While various methods exist, a common and effective approach involves the phosphorylation of cholesterol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine (B92270).

Experimental Protocol: Synthesis of this compound

Materials:

-

Cholesterol

-

Phosphorus oxychloride (POCl3)

-

Pyridine (anhydrous)

-

Dioxane (anhydrous)

-

Chloroform

-

Methanol

-

Deionized water

Procedure:

-

Dissolve cholesterol in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosphorus oxychloride in anhydrous dioxane to the cooled cholesterol solution while stirring.

-

Add anhydrous pyridine to the reaction mixture and continue stirring at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Extract the product into chloroform.

-

Wash the organic layer sequentially with dilute hydrochloric acid and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound using column chromatography on silica (B1680970) gel with a chloroform/methanol gradient.

-

Characterize the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

Preparation of this compound-Containing Artificial Membranes

The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing unilamellar liposomes with a defined size distribution.

Experimental Protocol: Liposome (B1194612) Formulation

Materials:

-

Phospholipid (e.g., dioleoylphosphatidylethanolamine - DOPE, dipalmitoylphosphatidylcholine - DPPC)

-

This compound

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amounts of phospholipid and this compound in the chloroform/methanol solvent mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the inner wall of the flask. The water bath temperature should be maintained above the phase transition temperature of the primary phospholipid.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the pre-warmed hydration buffer to the flask.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

-

Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Diagram of Liposome Preparation Workflow:

Biophysical Properties of this compound-Containing Membranes

The incorporation of this compound significantly alters the biophysical properties of artificial membranes. These changes can be quantified using various analytical techniques.

Membrane Stability and Fluidity

The presence of the charged phosphate group in this compound is expected to influence lipid packing and membrane fluidity.

| Property | Technique | Expected Effect of this compound | Reference Cholesterol Effect |

| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Broadening and potential shift of the main phase transition peak. | Broadens and eventually abolishes the main phase transition. |

| Membrane Fluidity | Fluorescence Anisotropy (e.g., using DPH) | May decrease fluidity in the hydrophobic core, but the charged headgroup could increase surface fluidity. | Decreases fluidity in the gel phase and increases order in the liquid-crystalline phase. |

| Headgroup Dynamics | ³¹P Nuclear Magnetic Resonance (NMR) | The chemical shift anisotropy (CSA) will be indicative of the phosphate headgroup orientation and dynamics. | Induces a more ordered state in the phospholipid headgroups. |

Note: Specific quantitative data for this compound is an active area of research. The expected effects are based on the known properties of charged lipids and cholesterol.

Membrane Permeability

The permeability of the membrane to small molecules is a critical parameter, especially for drug delivery applications.

| Assay | Method | Expected Effect of this compound | Reference Cholesterol Effect |

| Calcein Leakage Assay | Fluorescence Spectroscopy | The negatively charged surface may reduce the leakage of anionic dyes like calcein, enhancing retention. | Decreases permeability to small water-soluble molecules. |

Function of this compound in Triggered-Release Systems

A key application of this compound is in the development of "smart" liposomes that release their contents in response to specific triggers.

Phosphatase-Sensitive Liposomes

Stable anionic liposomes can be formulated using this compound derivatives and a helper lipid like DOPE. These liposomes can be induced to collapse and release their contents upon the enzymatic removal of the phosphate group by a phosphatase.[1] This mechanism is particularly promising for targeted drug delivery to environments with high phosphatase activity, such as tumor microenvironments.

Signaling Pathway for Phosphatase-Triggered Release:

Calcium-Sensitive Liposomes

Liposomes containing certain this compound derivatives can also be designed to be sensitive to the presence of calcium ions.[1] The precise concentration of calcium required to induce liposome collapse can be controlled by modifying the structure of the this compound derivative. This offers a mechanism for triggered release in biological environments with fluctuating calcium levels.

Applications in Drug and Gene Delivery

The unique properties of this compound-containing liposomes make them attractive vehicles for therapeutic delivery.

Transfection Efficiency

Liposomes composed of this compound derivatives and DOPE have been shown to effectively encapsulate and deliver plasmid DNA to cells in vitro. Transfection efficiencies are comparable to other triggered-release liposome systems, with reported luciferase activity in the range of 10⁶ to 10⁷ relative light units per milligram of protein.[1] The delivery is mediated by both calcium-dependent and calcium-independent pathways.[1]

Conclusion

This compound is a versatile molecule that imparts novel functionalities to artificial cell membranes. Its charged headgroup influences membrane biophysics, enhancing stability and providing a handle for triggered-release mechanisms. The ability to create phosphatase- and calcium-sensitive liposomes opens up new avenues for targeted drug and gene delivery. Further research into the quantitative biophysical characterization of this compound-containing membranes will undoubtedly lead to the development of more sophisticated and effective therapeutic delivery systems.

References

The Interplay of Cholesterol and Phosphorylation in Modulating Membrane Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate and dynamic relationship between cholesterol and phosphorylation events at the cell membrane, and their collective impact on the structure and function of membrane proteins. While direct interactions of a specific "cholesterol phosphate" molecule with membrane proteins are not extensively documented in current literature, the synergistic and sometimes antagonistic interplay between cholesterol-rich domains and the phosphorylation of lipids and proteins is a critical area of research for understanding cellular signaling and for the development of novel therapeutics. This document provides an in-depth overview of the core molecular interactions, functional consequences, and the experimental methodologies used to elucidate these complex relationships.

Molecular Interactions at the Membrane Interface

The cell membrane is a fluid and heterogeneous environment where lipids and proteins are in constant flux. Cholesterol and phosphorylated lipids, such as phosphoinositides and phosphatidic acid, are key players in organizing this dynamic landscape and regulating the function of embedded membrane proteins.

Cholesterol's Influence on Membrane Architecture and Protein Interactions

Cholesterol is an essential lipid that modulates the physical properties of the cell membrane, including its fluidity, thickness, and permeability[1][2][3][4]. It does not form a bilayer on its own but intercalates between phospholipids. At high temperatures, cholesterol decreases membrane fluidity, while at low temperatures, it prevents the membrane from becoming too rigid[2].

A key aspect of cholesterol's function is its propensity to form ordered, liquid-ordered (Lo) domains, often referred to as lipid rafts , in conjunction with sphingolipids[5][6][7]. These microdomains serve as platforms for the assembly and regulation of signaling complexes. Membrane proteins can be recruited to or excluded from these rafts, thereby modulating their activity[5][7].

Furthermore, cholesterol can directly interact with membrane proteins through specific binding motifs. The most well-characterized of these are the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) and the inverted CARC motifs[8][9]. These motifs are typically found in the transmembrane domains of proteins and facilitate specific, non-covalent binding of cholesterol, which can allosterically regulate protein conformation and function[8][9].

The Role of Lipid and Protein Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a ubiquitous post-translational modification that acts as a molecular switch in a vast array of cellular processes[10][11]. At the cell membrane, both lipids and proteins are subject to phosphorylation and dephosphorylation, creating a dynamic signaling network.

Phosphorylated lipids , particularly phosphoinositides (PIPs), act as signaling molecules and docking sites for a multitude of proteins containing specific lipid-binding domains, such as PH, FYVE, and PX domains[12]. The phosphorylation state of these lipids is tightly regulated by kinases and phosphatases, allowing for rapid and localized signaling events[12].

Phosphorylation of membrane proteins can directly alter their conformation, activity, and interaction with other proteins and lipids[10][13][14]. This modification can, for instance, change the topology of a membrane protein, effectively moving a protein domain from one side of the membrane to the other, a process that can be influenced by the surrounding lipid environment[10][13][14].

Functional Consequences of the Cholesterol-Phosphorylation Interplay

The combined effects of cholesterol and phosphorylation create a sophisticated regulatory system that fine-tunes the function of membrane proteins, impacting a wide range of cellular processes from signal transduction to membrane trafficking.

Regulation of Signaling Pathways

The localization of signaling proteins within or outside of cholesterol-rich lipid rafts can dramatically alter their activity. For example, the clustering of receptors and downstream effectors in lipid rafts can enhance signaling efficiency[5][6][7]. The phosphorylation state of either the lipids within these rafts or the proteins themselves can further modulate these interactions. For instance, the phosphorylation of a receptor could lead to its exclusion from a lipid raft, thereby terminating the signal.

Signaling Pathway Example: Generic Receptor Tyrosine Kinase (RTK) Activation

Caption: Generic RTK signaling influenced by membrane domains.

Modulation of Membrane Protein Topology and Trafficking

The dynamic interplay between lipid charge, influenced by phosphorylation, and the physical properties of the membrane, dictated by cholesterol, can lead to significant changes in membrane protein topology[10][13][14]. For instance, the phosphorylation of a cytoplasmic loop of a membrane protein can introduce negative charges that, in a cholesterol-poor and more fluid membrane region, might favor the translocation of that loop across the bilayer[13].

Cholesterol and phosphorylated lipids also play crucial roles in membrane trafficking events such as endocytosis and exocytosis. The formation of transport vesicles often requires specific lipid compositions, including the presence of cholesterol and phosphoinositides, to recruit the necessary protein machinery.

Experimental Methodologies

A variety of biophysical and biochemical techniques are employed to investigate the intricate interactions between cholesterol, phosphorylated lipids, and membrane proteins.

Key Experimental Protocols

3.1.1 Lipid-Protein Overlay Assay

This is a qualitative technique to screen for lipid-binding proteins.

-

Principle: Lipids of interest are spotted onto a nitrocellulose membrane. The membrane is then incubated with a protein or cell lysate. Unbound protein is washed away, and bound protein is detected using a specific antibody.

-

Protocol Outline:

-

Prepare serial dilutions of various lipids (e.g., cholesterol, phosphoinositides, phosphatidic acid) in a suitable solvent.

-

Spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane and allow it to dry completely.

-

Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the purified protein of interest (e.g., 1 µg/mL) or a cell lysate in the blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate with a primary antibody against the protein of interest for 1 hour at room temperature.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.

-

Wash the membrane and detect the bound protein using a chemiluminescent substrate.

-

Experimental Workflow: Lipid-Protein Overlay Assay

Caption: Workflow for a lipid-protein overlay assay.

3.1.2 Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the kinetics and affinity of lipid-protein interactions in real-time.

-

Principle: A lipid bilayer is immobilized on a sensor chip. A solution containing the protein of interest is flowed over the surface. The binding of the protein to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Protocol Outline:

-

Prepare small unilamellar vesicles (SUVs) containing the lipid composition of interest.

-

Functionalize a sensor chip (e.g., L1 chip) by flowing the SUVs over the surface to form a lipid bilayer.

-

Prepare a series of dilutions of the purified protein in a suitable running buffer.

-

Inject the protein solutions over the lipid bilayer at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

3.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about lipid-protein interactions.

-

Principle: By labeling either the protein or the lipid with NMR-active isotopes (e.g., ¹³C, ¹⁵N), changes in the chemical environment upon binding can be monitored. This allows for the identification of the specific amino acid residues or lipid moieties involved in the interaction.

-

Protocol Outline (for protein-observed NMR):

-

Express and purify the ¹⁵N-labeled protein of interest.

-

Prepare lipid vesicles or nanodiscs with the desired lipid composition.

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in the absence of lipids.

-

Titrate the lipid vesicles/nanodiscs into the protein sample.

-

Acquire a series of ¹H-¹⁵N HSQC spectra at different lipid concentrations.

-

Analyze the chemical shift perturbations to identify the residues at the binding interface.

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the aforementioned experimental techniques.

Table 1: Binding Affinities (KD) of Protein X to Various Lipids Determined by SPR

| Lipid Composition | KD (µM) |

| 100% POPC | No Binding |

| 95% POPC, 5% Cholesterol | 50.2 ± 4.5 |

| 95% POPC, 5% PIP2 | 10.8 ± 1.2 |

| 90% POPC, 5% Cholesterol, 5% PIP2 | 2.5 ± 0.3 |

| 90% POPC, 5% Cholesterol, 5% PA | 15.7 ± 2.1 |

Table 2: Conformational Changes in Protein Y upon Lipid Binding Measured by NMR

| Lipid Environment | Residues with Significant Chemical Shift Perturbation (> 0.1 ppm) |

| In solution (no lipids) | - |

| With POPC vesicles | 5 |

| With POPC/Cholesterol (70:30) vesicles | 15 (including CRAC motif residues) |

| With POPC/PIP2 (95:5) vesicles | 25 (including polybasic patch) |

Conclusion and Future Directions

The interplay between cholesterol and phosphorylation events at the cell membrane provides a sophisticated mechanism for the fine-tuning of membrane protein function. Understanding these complex interactions is paramount for deciphering the intricacies of cellular signaling in both health and disease. Future research, aided by advancements in super-resolution microscopy, cryo-electron microscopy, and computational modeling, will undoubtedly provide a more detailed picture of this dynamic regulatory landscape. For drug development professionals, targeting the specific lipid environment of a membrane protein or modulating the activity of lipid kinases and phosphatases represents a promising avenue for the development of novel and highly specific therapeutic agents.

References

- 1. Cholesterol affects the binding of proteins to phosphatidic acid without influencing its ionization properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol signaling - Wikipedia [en.wikipedia.org]

- 6. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? [frontiersin.org]

- 8. Frontiers | How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains [frontiersin.org]

- 9. Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Importance of phosphorylation/dephosphorylation cycles on lipid-dependent modulation of membrane protein topology by posttranslational phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The modulation of protein phosphorylation and receptor binding in synaptic membranes by changes in lipid fluidity: implications for ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Editorial: Effects of Membrane Lipids on Protein Function [frontiersin.org]

- 13. Dynamic Lipid-dependent Modulation of Protein Topology by Post-translational Phosphorylation* | Semantic Scholar [semanticscholar.org]

- 14. pnas.org [pnas.org]

The Interplay of Cholesterol and Phosphate in Metabolic Disease: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Topic of Cholesterol and Phosphate (B84403) as Combined Biomarkers in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the concept of a singular "cholesterol phosphate" molecule as an endogenous biomarker in metabolic studies is not established in scientific literature, there is substantial evidence detailing the intricate and clinically significant interplay between cholesterol and phosphate metabolism. Dysregulation of either of these components can profoundly impact cellular signaling and contribute to the pathogenesis of metabolic syndrome, atherosclerosis, and cardiovascular disease. This technical guide provides a comprehensive overview of the combined role of cholesterol and inorganic phosphate as biomarkers, detailing their correlational data, the experimental protocols for their measurement, and the signaling pathways they influence.

Cholesterol and Phosphate: A Synergistic Role in Metabolic Disease

Metabolic syndrome is a constellation of conditions that includes central obesity, hypertension, insulin (B600854) resistance, and dyslipidemia.[1] Both serum phosphate and cholesterol levels are often perturbed in this state, and their combined assessment can provide a more nuanced understanding of a patient's metabolic health and cardiovascular risk.

Elevated serum phosphate levels, even within the normal range, have been associated with an increased risk of cardiovascular events.[2][3] This is thought to be due to the direct effects of phosphate on vascular smooth muscle cells and the endothelium, as well as its role in promoting vascular calcification.[2][3] Furthermore, phosphate metabolism is closely linked to hormonal regulators like fibroblast growth factor-23 (FGF-23) and parathyroid hormone (PTH), which are themselves implicated in cardiovascular disease.[2][4]

Dyslipidemia, characterized by elevated low-density lipoprotein (LDL) cholesterol, low high-density lipoprotein (HDL) cholesterol, and high triglycerides, is a cornerstone of metabolic syndrome.[5] The interplay between phosphate and cholesterol metabolism is complex; for instance, studies have shown that phosphate can promote the de novo synthesis of cholesterol in vascular smooth muscle cells and macrophages.[6]

Quantitative Data Presentation

The following tables summarize the quantitative correlations observed between serum phosphate levels and various lipid profile parameters in human studies. These data highlight the interconnectedness of these two metabolic components.

Table 1: Correlation of Serum Phosphate with Lipid Profile in a Large Cross-Sectional Study [7]

| Parameter | Correlation with Serum Phosphate | P-value |

| Total Cholesterol | Positive | <0.001 |

| HDL-C | Positive | <0.001 |

| Lipoprotein(a) | Positive | <0.001 |

| Apolipoprotein A1 | Positive | <0.001 |

| Triglycerides | Negative | <0.001 |

This study involved 46,798 subjects over 20 years of age.[7]

Table 2: Association of Serum Phosphate with Components of Metabolic Syndrome [1]

| Component of Metabolic Syndrome | Association with Serum Phosphate |

| Waist Circumference | Inverse |

| Fasting Blood Glucose | Inverse |

| Blood Pressure | Inverse |

| Triglycerides | Inverse |

| HDL-C | Direct |

Table 3: Lipid Profile in Metabolic Syndrome Patients vs. Healthy Controls [5]

| Lipid Parameter | Metabolic Syndrome (Mean ± SD) | Healthy Controls (Mean ± SD) | P-value |

| Total Cholesterol (mg/dL) | 220.6 ± 38.5 | 182.4 ± 29.7 | <0.001 |

| Triglycerides (mg/dL) | 186.9 ± 54.3 | 111.3 ± 41.5 | <0.001 |

| LDL Cholesterol (mg/dL) | 140.4 ± 31.2 | 108.7 ± 26.1 | <0.001 |

| HDL Cholesterol (mg/dL) | 38.7 ± 8.9 | 52.3 ± 9.6 | <0.001 |

Experimental Protocols

The measurement of serum cholesterol and phosphate are standard clinical laboratory tests. While they are often measured from the same blood sample, the analytical methods are distinct. There are no common methods for the simultaneous quantification of both analytes in a single reaction.

Quantification of Serum Cholesterol

A variety of analytical methods are available for the quantification of cholesterol, with enzymatic assays and chromatography-mass spectrometry methods being the most common in research and clinical settings.[8][9]

a) Enzymatic Colorimetric/Fluorometric Assay

This is a widely used, high-throughput method.[8]

-

Principle:

-

Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase.

-

Free cholesterol is oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂).

-

The H₂O₂ is then detected in a horseradish peroxidase (HRP)-catalyzed reaction with a chromogenic or fluorogenic substrate. The resulting color or fluorescence intensity is proportional to the cholesterol concentration.

-

-

Protocol Outline:

-

Sample Preparation: Serum or plasma samples are collected. For cellular cholesterol, lipids are extracted using organic solvents (e.g., chloroform:methanol).

-

Reagent Preparation: Prepare a working reagent solution containing cholesterol esterase, cholesterol oxidase, HRP, and a suitable substrate (e.g., Amplex Red).

-

Standard Curve: Prepare a series of cholesterol standards of known concentrations.

-

Assay:

-

Add samples and standards to a microplate.

-

Add the working reagent to each well.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Calculation: Determine the cholesterol concentration in the samples by comparing their readings to the standard curve.

-

b) Gas Chromatography-Mass Spectrometry (GC-MS)

This is considered a gold-standard reference method due to its high accuracy and specificity.[8][9]

-

Principle: GC separates the cholesterol from other lipids based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the cholesterol and detects the fragments, allowing for precise quantification. Isotope-labeled internal standards are often used for accurate quantification.

-

Protocol Outline:

-

Lipid Extraction: Extract total lipids from the sample.

-

Saponification: Hydrolyze cholesteryl esters to free cholesterol using a strong base (e.g., KOH).

-

Derivatization: Convert the cholesterol to a more volatile form (e.g., a trimethylsilyl (B98337) ether derivative) to improve its chromatographic properties.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The cholesterol is separated on the GC column and detected by the mass spectrometer.

-

Quantification: The amount of cholesterol is determined by comparing the peak area of the analyte to that of the internal standard.

-

Quantification of Serum Inorganic Phosphate

The measurement of inorganic phosphate is typically performed using a colorimetric assay.

-

Principle: The most common method is based on the reaction of inorganic phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by an agent such as malachite green or p-methylaminophenol sulfate (B86663) to produce a colored compound, the absorbance of which is proportional to the phosphate concentration.

-

Protocol Outline:

-

Sample Preparation: Serum or plasma is deproteinized, often by precipitation with trichloroacetic acid.

-

Reagent Preparation: Prepare the color reagent containing ammonium molybdate and the reducing agent in an acidic buffer.

-

Standard Curve: Prepare a series of phosphate standards of known concentrations.

-

Assay:

-

Add samples and standards to a microplate or cuvettes.

-

Add the color reagent.

-

Incubate at room temperature for a specified time.

-

Measure the absorbance at the appropriate wavelength (e.g., ~660 nm).

-

-

Calculation: Determine the phosphate concentration in the samples by comparing their readings to the standard curve.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways influenced by cholesterol and phosphate, as well as a general workflow for their analysis as biomarkers.

Conclusion